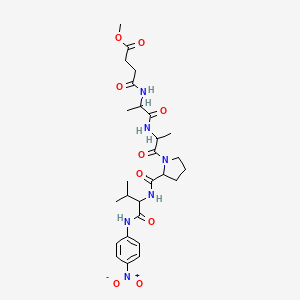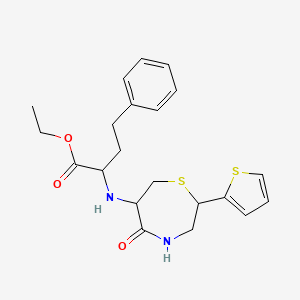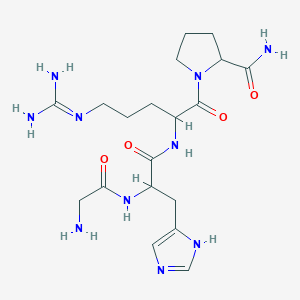
Benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride: is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol, followed by the introduction of the methylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to produce the compound in a consistent and reproducible manner.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, methylamino alcohol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
- Benzyl (1S,3S)-3-(methylamino)cyclobutylcarbamate hydrochloride
- Methyl 2-(methylamino)butanoate hydrochloride
- 2-(Methylamino)butane hydrochloride
Uniqueness: Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride stands out due to its specific stereochemistry and the presence of both a benzyl group and a methylamino group. This combination of features allows for unique interactions and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C13H20ClNO2 |
|---|---|
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H |
Clé InChI |
IIOWXLQHGRGBOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)

![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)


![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)



